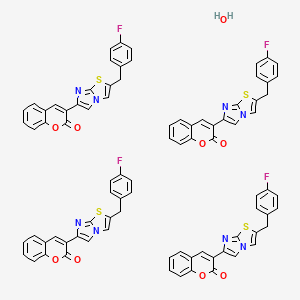
iMDK quarterhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iMDK quarterhydrate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
iMDK quarterhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Scientific Research Applications
iMDK quarterhydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3K and MDK pathways.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating NSCLC and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
iMDK quarterhydrate exerts its effects by inhibiting the activity of PI3K and MDK. The inhibition of PI3K leads to the suppression of the PI3K/AKT signaling pathway, which is involved in cell growth, proliferation, and survival. Additionally, the inhibition of MDK reduces its tumor-promoting effects, leading to decreased tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
FD2056: A potent PI3K inhibitor with inhibitory effects on various cancer cell lines.
ZD-0892: A selective inhibitor of neutrophil elastase, used in the study of chronic obstructive pulmonary disease (COPD) and peripheral vascular disease (PVD).
PI3Kδ-IN-3: A PI3Kδ inhibitor with a favorable pharmacokinetic profile and inhibitory effects on B cell function .
Uniqueness
iMDK quarterhydrate is unique in its dual inhibition of PI3K and MDK, making it a valuable tool for studying the combined effects of these pathways in cancer therapy. Its ability to synergistically inhibit NSCLC with MEK inhibitors without harming normal cells and mice further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C84H54F4N8O9S4 |
|---|---|
Molecular Weight |
1523.6 g/mol |
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;hydrate |
InChI |
InChI=1S/4C21H13FN2O2S.H2O/c4*22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h4*1-8,10-12H,9H2;1H2 |
InChI Key |
TUJQZXTXYSRGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



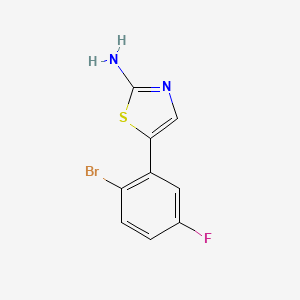
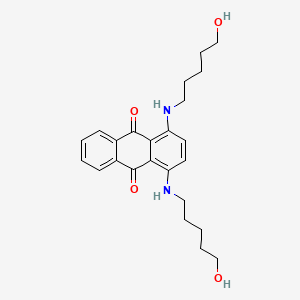

![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)



![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
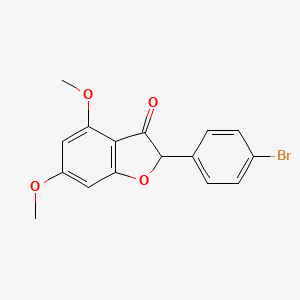

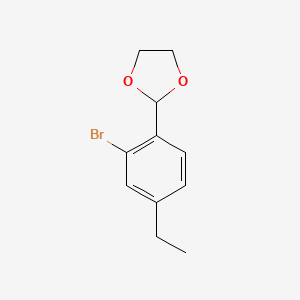
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
